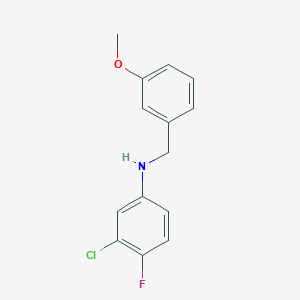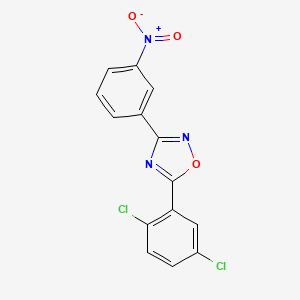
N,3-bis(4-fluorophenyl)acrylamide
Descripción general
Descripción
N,3-bis(4-fluorophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Hollow Thermoresponsive Microgels
N,3-bis(4-fluorophenyl)acrylamide has been used in the synthesis of thermoresponsive poly(N-isopropyl acrylamide) (pNIPAm) microgels. These microgels are synthesized from core-shell nanoparticles and have applications in controlled drug delivery and biosensing due to their responsive nature to temperature changes (Nayak et al., 2005).
Copolymerization Studies
This compound is involved in the free-radical crosslinking copolymerization of acrylamide, which is significant in creating materials with unique properties. This process has been investigated in water, leading to insights into polymer formation and potential applications in various fields, such as materials science and engineering (Naghash et al., 2002).
pH-Sensitive Hydrogels
Research has explored the use of N,3-bis(4-fluorophenyl)acrylamide in the synthesis of poly(acrylamide-co-acrylic acid) hydrogels. These hydrogels exhibit pH sensitivity, making them promising for applications in pharmaceuticals and biomaterials, particularly in drug release systems (Nesrinne & Djamel, 2017).
Corrosion Inhibition
Acrylamide derivatives, including N,3-bis(4-fluorophenyl)acrylamide, have been studied for their effectiveness in inhibiting corrosion, particularly on metals like copper. This application is significant in the field of materials science and engineering, offering potential solutions for corrosion-related issues in industrial settings (Abu-Rayyan et al., 2022).
Voltage-Responsive Polymer Nanoparticles
Research into poly(N-(2-hydroxyethyl)acrylamide) with pendant β-cyclodextrin, intramolecularly crosslinked with bridged bis(ferrocene), highlights the voltage-responsive nature of these supramolecular nanoparticles. This has implications for the development of smart materials in electronics and nanotechnology (Wang, Pu, & Che, 2016).
Synthesis of 3-Arylquinolin-2-ones
The compound plays a role in the synthesis of 3-arylquinolin-2-one derivatives, an area of interest in organic chemistry and pharmaceutical research. This process involves phenyliodine bis(trifluoroacetate)-mediated reactions, contributing to the understanding of reaction mechanisms and regioselectivity in organic synthesis (Liu et al., 2016).
Electrochromic and Electrofluorescent Materials
Research into electroactive polyamides containing bis(diphenylamino)-fluorene units for their use as electroactive fluorophores has shown promising results. These materials have applications in the development of multicolor electrochromic devices and displays (Sun et al., 2016).
Propiedades
IUPAC Name |
(E)-N,3-bis(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUAHBBJOGNFC-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)

![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)



![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)


![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)